molecular formula C15H16N4O4S B5971124 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid

4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid

Cat. No.: B5971124
M. Wt: 348.4 g/mol
InChI Key: WOAJKQKSOGJGEP-UHFFFAOYSA-N
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Description

4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with an appropriate hydrazine compound under acidic or basic conditions.

    Acylation: The resulting hydrazone is then acylated with a benzoic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential use as an antimicrobial or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The thiazole ring and hydrazone linkage could play key roles in binding to molecular targets, while the benzoic acid moiety might influence the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1), exhibit various biological activities.

    Hydrazones: Hydrazone derivatives are known for their use in medicinal chemistry as potential therapeutic agents.

    Benzoic Acid Derivatives: Compounds like salicylic acid and acetylsalicylic acid (aspirin) are well-known for their medicinal properties.

Uniqueness

What sets 4-({[(2Z)-4-hydroxy-2-(propan-2-ylidenehydrazinylidene)-2,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoic acid apart is the combination of these three functional groups in a single molecule, potentially offering a unique set of properties and applications that are not found in simpler compounds.

Properties

IUPAC Name

4-[[2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-8(2)18-19-15-17-13(21)11(24-15)7-12(20)16-10-5-3-9(4-6-10)14(22)23/h3-6,11H,7H2,1-2H3,(H,16,20)(H,22,23)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAJKQKSOGJGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N/N=C\1/NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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